molecular formula C8H3BrF3N B6311982 2,3,5-Trifluoro-6-bromomethyl-benzonitrile, 97% CAS No. 2088943-13-7

2,3,5-Trifluoro-6-bromomethyl-benzonitrile, 97%

Cat. No. B6311982
CAS RN: 2088943-13-7
M. Wt: 250.01 g/mol
InChI Key: KNNBZDQGUOCOBG-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-6-bromomethyl-benzonitrile, 97% (2,3,5-TFBM-BN) is a highly reactive and versatile fluorinated compound. It is widely used in organic synthesis and has a variety of applications in the laboratory. This article will discuss the synthesis method, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

2,3,5-TFBM-BN has a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds and as a building block for organic materials. It has also been used in the synthesis of biologically active compounds and as a catalyst in organic reactions.

Mechanism of Action

2,3,5-TFBM-BN acts as a nucleophile and can react with electrophiles such as carbonyl compounds. It can also act as a leaving group and can be used in substitution reactions.
Biochemical and Physiological Effects
2,3,5-TFBM-BN has been shown to have low toxicity in animals. It has been used as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. It has also been used to study the effects of fluorinated compounds on biochemical pathways.

Advantages and Limitations for Lab Experiments

2,3,5-TFBM-BN has several advantages for laboratory experiments. It is highly reactive and can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is a highly toxic compound and should be handled with care.

Future Directions

There are several possible future directions for 2,3,5-TFBM-BN research. It could be used to develop new pharmaceuticals or other biologically active compounds. It could also be used to study the effects of fluorinated compounds on biochemical pathways and to develop new methods for organic synthesis. Additionally, it could be used in the development of new materials or catalysts for organic reactions.

Synthesis Methods

2,3,5-TFBM-BN can be synthesized via the reaction of 2,3,5-trifluorobenzaldehyde and bromomethylbenzonitrile. The reaction is catalyzed by a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere and the product is isolated by distillation.

properties

IUPAC Name

2-(bromomethyl)-3,5,6-trifluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-2-4-5(3-13)8(12)7(11)1-6(4)10/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNBZDQGUOCOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C#N)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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